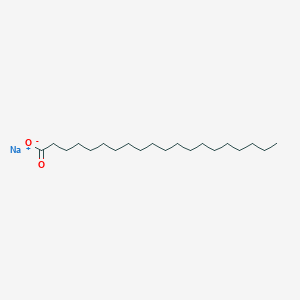

Sodium arachidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido araquídico es un constituyente menor de varios aceites y grasas naturales, incluyendo el aceite de cacahuete, el aceite de maíz y la manteca de cacao . La forma de sal sódica se utiliza a menudo en la investigación científica y las aplicaciones industriales debido a sus propiedades únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido araquídico (sal sódica) se puede sintetizar mediante la neutralización del ácido araquídico con hidróxido de sodio. La reacción típicamente implica disolver el ácido araquídico en un solvente orgánico como el etanol, seguido de la adición de una solución acuosa de hidróxido de sodio. La mezcla se agita y calienta para facilitar la reacción, lo que da como resultado la formación de araquidato de sodio .

Métodos de producción industrial: La producción industrial del ácido araquídico (sal sódica) sigue principios similares pero a mayor escala. El proceso implica la extracción de ácido araquídico de fuentes naturales, seguida de su conversión a la forma de sal sódica mediante la neutralización. El producto se purifica y se seca para obtener una forma estable y utilizable .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido araquídico (sal sódica) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El ácido araquídico puede oxidarse para formar hidroperóxidos y otros productos de oxidación.

Reducción: La reducción del ácido araquídico produce alcohol araquidílico.

Sustitución: La forma de sal sódica puede participar en reacciones de sustitución, donde el ion sodio es reemplazado por otros cationes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar diversas sales metálicas para reemplazar el ion sodio.

Productos principales:

Oxidación: Hidroperóxidos y otros derivados oxidados.

Reducción: Alcohol araquidílico.

Sustitución: Araquidatos metálicos, dependiendo del catión de sustitución.

Aplicaciones Científicas De Investigación

El ácido araquídico (sal sódica) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar en química analítica para la calibración de instrumentos y en el estudio del metabolismo de los ácidos grasos.

Biología: Se investiga por su papel en la estructura y función de las membranas celulares.

Medicina: Se estudia por sus posibles efectos sobre el metabolismo de los lípidos y la salud cardiovascular.

Industria: Se utiliza en la producción de detergentes, lubricantes y materiales fotográficos

Mecanismo De Acción

El mecanismo de acción del ácido araquídico (sal sódica) implica su incorporación a las membranas celulares, donde influye en la fluidez y función de la membrana. También puede experimentar transformaciones enzimáticas para producir moléculas bioactivas que participan en diversos procesos celulares. Los objetivos moleculares incluyen enzimas implicadas en el metabolismo de los lípidos y las vías de señalización que regulan el crecimiento y la diferenciación celular .

Compuestos similares:

Ácido araquidónico: Un ácido graso poliinsaturado con cuatro dobles enlaces cis, involucrado en la biosíntesis de prostaglandinas y leucotrienos.

Ácido esteárico: Un ácido graso saturado con una cadena de 18 carbonos, que se encuentra comúnmente en las grasas animales y se utiliza en la producción de jabones y cosméticos.

Ácido palmítico: Un ácido graso saturado con una cadena de 16 carbonos, ampliamente presente en las grasas animales y vegetales.

Singularidad: El ácido araquídico (sal sódica) es único debido a su cadena de carbono más larga en comparación con los ácidos esteárico y palmítico, lo que le confiere propiedades físicas y químicas distintas. Su papel en aplicaciones industriales, particularmente en la producción de detergentes y lubricantes, lo diferencia de otros ácidos grasos .

Comparación Con Compuestos Similares

Arachidonic Acid: A polyunsaturated fatty acid with four cis double bonds, involved in the biosynthesis of prostaglandins and leukotrienes.

Stearic Acid: A saturated fatty acid with an 18-carbon chain, commonly found in animal fats and used in the production of soaps and cosmetics.

Palmitic Acid: A saturated fatty acid with a 16-carbon chain, widely present in both animal and plant fats.

Uniqueness: Arachidic acid (sodium salt) is unique due to its longer carbon chain compared to stearic and palmitic acids, which imparts distinct physical and chemical properties. Its role in industrial applications, particularly in the production of detergents and lubricants, sets it apart from other fatty acids .

Propiedades

Número CAS |

13257-34-6 |

|---|---|

Fórmula molecular |

C20H40NaO2 |

Peso molecular |

335.5 g/mol |

Nombre IUPAC |

sodium;icosanoate |

InChI |

InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |

Clave InChI |

HULWFAFFKKXRNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Apariencia |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

13257-34-6 |

Números CAS relacionados |

506-30-9 (Parent) |

Sinónimos |

Arachidate; Eicosanoate; Icosanoic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

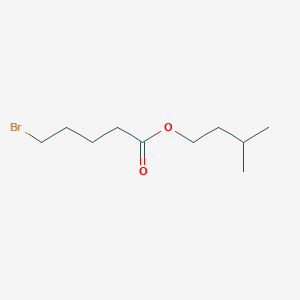

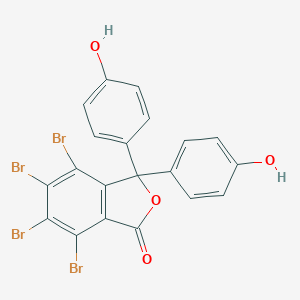

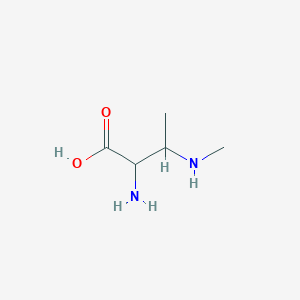

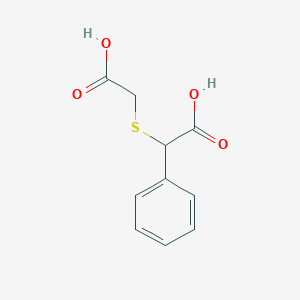

Feasible Synthetic Routes

Q1: What is the composition of commercially available Sodium oleate?

A1: Gas chromatography-mass spectrometry (GC-MS) analysis reveals that commercially available Sodium oleate is not solely composed of Sodium oleate. It contains a mixture of other fatty acid sodium salts. [] The major constituents identified include:

Q2: Can Sodium arachidate be found in pharmaceutical formulations?

A2: While not explicitly mentioned, this compound is a component of Sodium oleate, which is utilized as a pharmaceutical excipient for injectable medications. [] This suggests that this compound, as a constituent of Sodium oleate, could be present in such formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

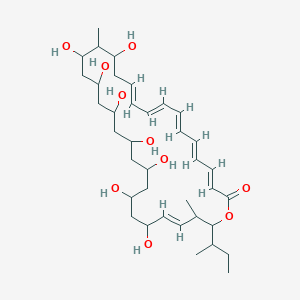

![22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)